molecular formula C6H12O4 B196208 (2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid CAS No. 1112-32-9

(2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid

Cat. No.: B196208
CAS No.: 1112-32-9
M. Wt: 148.16 g/mol
InChI Key: OTOIIPJYVQJATP-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2,4-Dihydroxy-3,3-dimethylbutanoic acid is an organic compound with the molecular formula C6H12O4 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

Scientific Research Applications

(2S)-2,4-Dihydroxy-3,3-dimethylbutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions due to its chiral nature.

    Industry: It can be used in the production of biodegradable polymers and other environmentally friendly materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid can be achieved through several methods. One common approach involves the aldol condensation of acetone with formaldehyde, followed by a series of reduction and oxidation steps to introduce the hydroxyl groups and the carboxylic acid functionality. The reaction conditions typically involve the use of strong bases like sodium hydroxide and reducing agents such as sodium borohydride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of biocatalysts to achieve high enantioselectivity. Enzymatic methods using specific dehydrogenases can be employed to convert precursor molecules into the desired product with high yield and purity. The process may also involve fermentation techniques where microorganisms are engineered to produce the compound.

Chemical Reactions Analysis

Types of Reactions: (2S)-2,4-Dihydroxy-3,3-dimethylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace hydroxyl groups with halides.

Major Products:

  • Oxidation of the hydroxyl groups can yield diketones or dicarboxylic acids.
  • Reduction of the carboxylic acid group can produce primary alcohols.
  • Substitution reactions can lead to the formation of halogenated derivatives.

Comparison with Similar Compounds

    (2R)-2,4-Dihydroxy-3,3-dimethylbutanoic acid: The enantiomer of the compound with similar chemical properties but different biological activity.

    2,4-Dihydroxy-3,3-dimethylpentanoic acid: A structurally similar compound with an additional carbon atom in the backbone.

    2,4-Dihydroxy-3-methylbutanoic acid: A related compound with one less methyl group.

Uniqueness: (2S)-2,4-Dihydroxy-3,3-dimethylbutanoic acid is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions in biological systems. Its chiral nature makes it particularly valuable in the synthesis of enantiomerically pure compounds, which are essential in the development of pharmaceuticals and other specialized chemicals.

Properties

IUPAC Name

(2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4/c1-6(2,3-7)4(8)5(9)10/h4,7-8H,3H2,1-2H3,(H,9,10)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOIIPJYVQJATP-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CO)[C@@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10422517
Record name Butanoic acid, 2,4-dihydroxy-3,3-dimethyl-, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10422517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1112-32-9
Record name Butanoic acid, 2,4-dihydroxy-3,3-dimethyl-, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10422517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid
Reactant of Route 2
(2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid
Reactant of Route 3
Reactant of Route 3
(2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid
Reactant of Route 4
(2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid
Reactant of Route 5
(2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid
Reactant of Route 6
(2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid
Customer
Q & A

Q1: What are the enzymatic applications of L-pantoic acid derivatives?

A1: L-Pantoic acid, specifically its lactone form (L-pantolactone), is a key chiral building block in the synthesis of pantothenic acid (vitamin B5). Research has focused on utilizing enzymes like L-pantolactone hydrolase to achieve the resolution of racemic pantolactone. This enzyme selectively hydrolyzes L-pantolactone to L-pantoic acid, leaving D-pantolactone for further use []. This method offers a sustainable alternative to chemical synthesis.

Q2: Which microorganisms are known to produce enzymes capable of modifying L-pantoic acid derivatives?

A2: Several microorganisms have been identified as sources of enzymes that can interact with L-pantoic acid derivatives. For instance, Agrobacterium tumefaciens [, ] has been found to produce a novel lactonohydrolase that specifically hydrolyzes L-pantolactone. Additionally, various strains of fungi like Fusarium, Gibberella, Aspergillus, Penicillium, Rhizopus, Gliocladium, and Aureobasidium are reported to possess D-pantoic acid lactone hydrolase activity [].

Q3: Can the activity of L-pantolactone hydrolase be improved for industrial applications?

A3: Yes, studies have demonstrated that the activity of L-pantolactone hydrolase can be significantly enhanced through directed evolution. By introducing specific mutations, such as F62S, K197D, and F100L, the enzyme's activity can be increased by up to 2.3-fold []. This improvement can lead to more efficient biocatalytic processes for D-pantolactone production.

Q4: How is L-pantolactone hydrolase characterized?

A4: L-pantolactone hydrolase from Agrobacterium tumefaciens has been identified as a 30 kDa Zn2+-dependent hydrolase []. Its kinetic parameters, Km and Vmax, for L-pantolactone are 7 mM and 30 U/mg, respectively. The enzyme is inhibited by chelating agents and certain metal ions, suggesting the importance of the zinc ion in its catalytic activity [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.